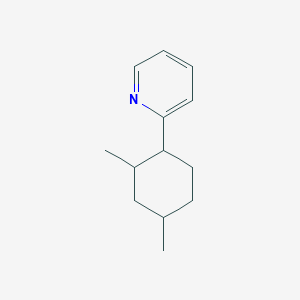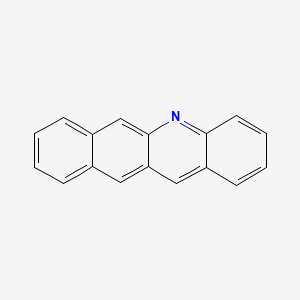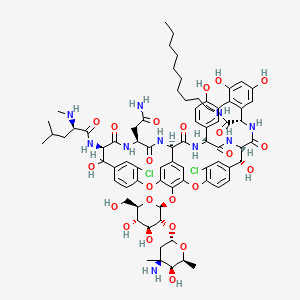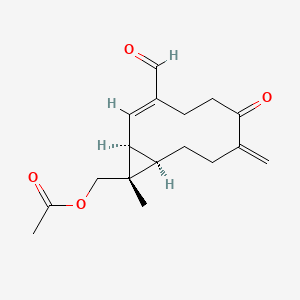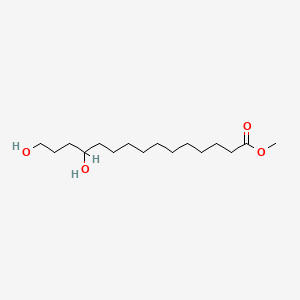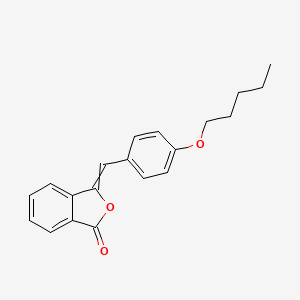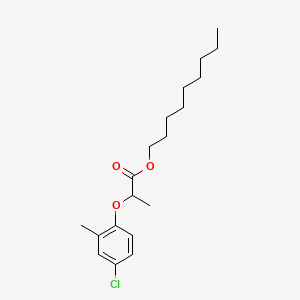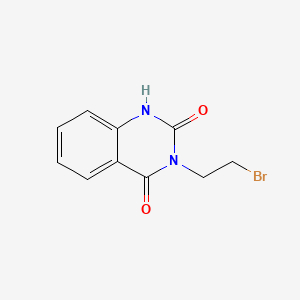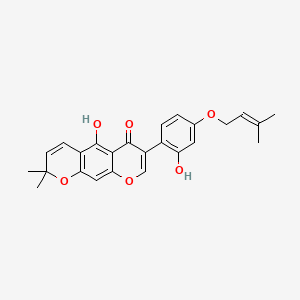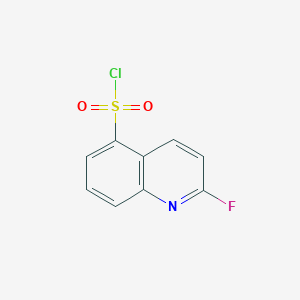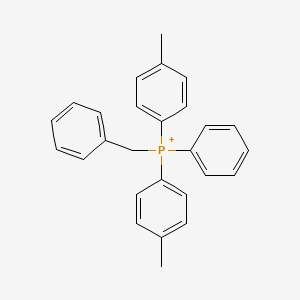
Benzyl(bis(4-methylphenyl))phenylphosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(bis(4-methylphenyl))phenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group and two 4-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(bis(4-methylphenyl))phenylphosphorane typically involves the reaction of benzyl chloride with bis(4-methylphenyl)phosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
Ph2P(4−MeC6H4)2+PhCH2Cl→Ph2P(4−MeC6H4)2CH2Ph
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl(bis(4-methylphenyl))phenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Addition: The compound can add to electrophiles, forming new phosphorus-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical nucleophiles include halides, alkoxides, and amines.
Addition: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Addition: New organophosphorus compounds with extended carbon chains.
Aplicaciones Científicas De Investigación
Benzyl(bis(4-methylphenyl))phenylphosphorane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism by which Benzyl(bis(4-methylphenyl))phenylphosphorane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
Bis(4-methylphenyl)phenylphosphine: Similar structure but lacks the benzyl group.
Triphenylphosphine: Contains three phenyl groups instead of two 4-methylphenyl groups and one benzyl group.
Diphenyl(4-methylphenyl)phosphine: Contains one 4-methylphenyl group and two phenyl groups.
Uniqueness: Benzyl(bis(4-methylphenyl))phenylphosphorane is unique due to the presence of both benzyl and 4-methylphenyl groups, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound in various chemical reactions and applications.
Propiedades
Número CAS |
13432-87-6 |
|---|---|
Fórmula molecular |
C27H26P+ |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
benzyl-bis(4-methylphenyl)-phenylphosphanium |
InChI |
InChI=1S/C27H26P/c1-22-13-17-26(18-14-22)28(25-11-7-4-8-12-25,21-24-9-5-3-6-10-24)27-19-15-23(2)16-20-27/h3-20H,21H2,1-2H3/q+1 |
Clave InChI |
YFALLVTXNLHDIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


